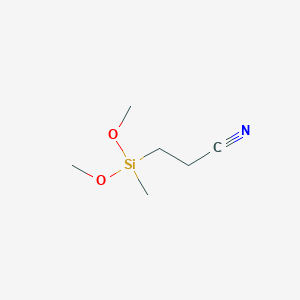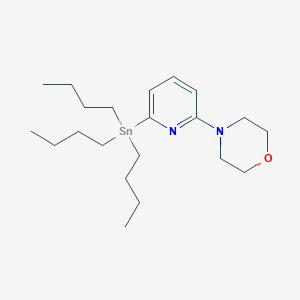
4-(Methylamino)cyclohexanone
Vue d'ensemble
Description
4-(Methylamino)cyclohexanone is an organic compound with the molecular formula C7H13NO. It is a derivative of cyclohexanone, where a methylamino group is attached to the fourth carbon of the cyclohexane ring. This compound is of significant interest due to its structural similarity to ketamine, a well-known anesthetic and analgesic agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)cyclohexanone typically involves the following steps:
Starting Material: Cyclohexanone is used as the starting material.
Formation of Intermediate: Cyclohexanone reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using catalysts and specific reaction conditions to increase yield and purity. The process may involve:
Catalytic Hydrogenation: Using a hydrogenation catalyst such as palladium on carbon (Pd/C) to reduce the imine intermediate.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to facilitate the reaction and improve product isolation.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methylamino)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it to cyclohexylamine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ketone positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Ammonia (NH3) or primary amines for substitution reactions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Cyclohexylamine derivatives.
Substitution Products: Various substituted cyclohexanones.
Applications De Recherche Scientifique
4-(Methylamino)cyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmission.
Medicine: Investigated for its anesthetic and analgesic properties, similar to ketamine.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(Methylamino)cyclohexanone involves its interaction with N-methyl-D-aspartate (NMDA) receptors in the brain. By acting as a noncompetitive antagonist of NMDA receptors, it inhibits the excitatory neurotransmission mediated by glutamate. This results in analgesic, anesthetic, and dissociative effects.
Comparaison Avec Des Composés Similaires
Ketamine: 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone.
Phencyclidine (PCP): 1-(1-Phencyclohexyl)piperidine.
Methoxetamine: 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone.
Comparison:
Ketamine: Similar in structure and mechanism of action, but 4-(Methylamino)cyclohexanone lacks the chlorophenyl group.
Phencyclidine (PCP): Both compounds are NMDA receptor antagonists, but PCP has a piperidine ring instead of a cyclohexanone ring.
Methoxetamine: Shares the cyclohexanone core but has different substituents, leading to variations in potency and pharmacological effects.
This compound stands out due to its simpler structure and potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-(methylamino)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-6-2-4-7(9)5-3-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIMZXWXSLVBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609666 | |
| Record name | 4-(Methylamino)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-84-3 | |
| Record name | 4-(Methylamino)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)









![[dimethyl(trimethylsilyloxy)silyl]oxy-ethenyl-methyl-trimethylsilyloxysilane](/img/structure/B1592260.png)
